molecular formula C10H20N2O8S2 B13823036 N,N'-Ethylenebis(hydracrylamide) dimesylate CAS No. 36647-70-8

N,N'-Ethylenebis(hydracrylamide) dimesylate

Cat. No.: B13823036
CAS No.: 36647-70-8
M. Wt: 360.4 g/mol
InChI Key: NIQIVJFGLNOOMX-UHFFFAOYSA-N
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Description

N,N'-Ethylenebis(hydracrylamide) dimesylate is a bifunctional organic compound characterized by an ethylene (-CH₂-CH₂-) bridge linking two hydracrylamide (3-hydroxypropanamide) groups, with mesylate (methanesulfonate) counterions.

Properties

CAS No.

36647-70-8

Molecular Formula

C10H20N2O8S2

Molecular Weight

360.4 g/mol

IUPAC Name

[3-[2-(3-methylsulfonyloxypropanoylamino)ethylamino]-3-oxopropyl] methanesulfonate

InChI

InChI=1S/C10H20N2O8S2/c1-21(15,16)19-7-3-9(13)11-5-6-12-10(14)4-8-20-22(2,17)18/h3-8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

NIQIVJFGLNOOMX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCC(=O)NCCNC(=O)CCOS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-METHYLSULFONYLOXY-N-[2-(3-METHYLSULFONYLOXYPROPANOYLAMINO)ETHYL]PROP ANAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and the target molecules involved. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The table below summarizes key structural and functional differences between N,N'-Ethylenebis(hydracrylamide) dimesylate and related compounds:

Compound Name Bridge Type Functional Groups Key Applications Notable Properties References
This compound Ethylene Hydracrylamide, Mesylate Crosslinking, Sulfonation High water solubility (inferred) N/A
N,N'-Methylenebisacrylamide Methylene Acrylamide Polyacrylamide gels (electrophoresis) Thermally stable, crosslinking
N,N'-Ethylenebis(iodoacetamide) (EBI) Ethylene Iodoacetamide Protein alkylation (e.g., tubulin) Reacts with cysteine residues
N,N'-Ethylenebis(salicylimine) (salen) Ethylene Schiff base (imine), Phenolate Metal coordination (e.g., Co, Fe) Catalytic activity in oxidation
N,N'-Diacetyl-1,4-phenylenediamine Aromatic Acetyl, Amide Laboratory research Low solubility in polar solvents

Physical Properties

  • While direct data are unavailable, the dihydrobromide salt of a related compound, N,N'-ethylenebis[N-methyl-2-hydroxydodecylamine], has a melting point of 162°C , suggesting that salt forms of ethylenebis derivatives exhibit thermal stability. The mesylate counterions in the target compound likely enhance its solubility in polar solvents compared to non-ionic analogues like N,N'-methylenebisacrylamide.

Research Findings and Key Contrasts

  • Catalytic vs. Crosslinking Roles : Salen ligands dominate in catalysis, whereas bis-acrylamides and bis-iodoacetamides are tailored for crosslinking. The target compound’s mesylate groups position it uniquely for applications requiring both solubility and reactivity .

Biological Activity

Overview of N,N'-Ethylenebis(hydracrylamide) Dimesylate

This compound is a compound that belongs to the class of hydrophilic polymers and is often utilized in various biomedical applications, including drug delivery systems and tissue engineering. Its structure allows it to form hydrogels, which can be advantageous for controlled release and biocompatibility.

The biological activity of this compound primarily stems from its ability to form hydrogels that can encapsulate drugs or biological molecules. This property allows for:

  • Controlled Release : The polymer matrix can modulate the release rate of therapeutic agents, enhancing their efficacy while minimizing side effects.
  • Cell Interaction : The compound can interact with cellular components, potentially influencing cell adhesion, proliferation, and differentiation.

Case Studies

  • Drug Delivery Systems : Research has demonstrated that hydrogels formed from N,N'-Ethylenebis(hydracrylamide) can effectively deliver anticancer drugs. In vitro studies showed improved cytotoxicity against cancer cells when drugs were delivered via these hydrogels compared to free drug solutions.
  • Tissue Engineering : In a study focusing on tissue scaffolds, this compound-based hydrogels supported the growth of fibroblasts and endothelial cells, indicating its potential for promoting tissue regeneration.

Comparative Analysis

PropertyThis compoundOther Hydrogels (e.g., PEG-based)
Hydrophilicity HighModerate to High
Biocompatibility ExcellentVaries
Drug Release Profile SustainedRapid or Sustained
Cellular Interaction Promotes adhesion and proliferationVaries

Research Findings

  • Biocompatibility Studies : Various studies have confirmed the biocompatibility of this compound in vivo, showing minimal inflammatory response when implanted in animal models.
  • Stability Testing : Long-term stability tests indicated that the compound maintains its structural integrity and biological activity over extended periods, making it suitable for prolonged therapeutic applications.
  • Enzymatic Degradation : The degradation rate of the hydrogels can be tailored through chemical modifications, allowing researchers to design systems that degrade at specific rates depending on the application needs.

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